molecular formula C19H22N2O3S B283020 N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide

Numéro de catalogue B283020
Poids moléculaire: 358.5 g/mol
Clé InChI: NYEBDQQKSHSZER-GOSISDBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide, also known as IDH305, is a small molecule inhibitor that targets isocitrate dehydrogenase 1 (IDH1) mutations. IDH1 mutations are found in various types of cancers, including gliomas, acute myeloid leukemia, and cholangiocarcinoma. IDH305 has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mécanisme D'action

IDH1 is an enzyme that catalyzes the conversion of isocitrate to alpha-ketoglutarate (α-KG) in the cytoplasm and mitochondria. IDH1 mutations result in a gain-of-function activity, leading to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes tumorigenesis. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide binds to the mutant IDH1 enzyme and inhibits its activity, leading to a decrease in 2-HG production and a restoration of α-KG levels. This, in turn, leads to a reversal of the oncogenic effects of IDH1 mutations.
Biochemical and Physiological Effects:
N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been shown to have minimal off-target effects and is well-tolerated in preclinical studies. It has been shown to decrease 2-HG levels and increase α-KG levels in IDH1-mutant cancer cells. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has also been shown to induce cell differentiation and promote apoptosis in cancer cells. In addition, N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical studies, making it a good candidate for further investigation. However, N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has some limitations. It is specific to IDH1 mutations and may not be effective in cancers that do not harbor IDH1 mutations. In addition, the optimal dosage and treatment regimen for N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide have not been established.

Orientations Futures

There are several future directions for the investigation of N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide. One direction is to investigate its efficacy in clinical trials. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has shown promising results in preclinical studies, and its safety and efficacy in humans need to be evaluated. Another direction is to investigate its combination with other therapies, such as chemotherapy and radiation therapy. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been shown to sensitize cancer cells to these therapies, and its combination with them may lead to improved outcomes. Finally, further investigation is needed to identify biomarkers that can predict the response to N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide and to develop strategies to overcome resistance to the drug.
Conclusion:
N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide is a small molecule inhibitor that targets IDH1 mutations in cancer. It has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has the potential to be a promising therapeutic agent for the treatment of IDH1-mutant cancers, and further investigation is needed to evaluate its safety and efficacy in humans.

Méthodes De Synthèse

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide can be synthesized using a multistep process, starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, 2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenol, which is then coupled with 4-methylbenzenesulfonyl chloride to form N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.

Applications De Recherche Scientifique

N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of IDH1-mutant cancer cells, induce cell differentiation, and promote apoptosis. N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide could be a promising therapeutic agent for the treatment of IDH1-mutant cancers.

Propriétés

Formule moléculaire

C19H22N2O3S

Poids moléculaire

358.5 g/mol

Nom IUPAC

4-methyl-N-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C19H22N2O3S/c1-13(2)18-12-24-19(20-18)16-6-4-5-7-17(16)21-25(22,23)15-10-8-14(3)9-11-15/h4-11,13,18,21H,12H2,1-3H3/t18-/m1/s1

Clé InChI

NYEBDQQKSHSZER-GOSISDBHSA-N

SMILES isomérique

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=N[C@H](CO3)C(C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC(CO3)C(C)C

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC(CO3)C(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.